A Technical Guide to 2,4,6-Tribromo-3-hydroxybenzoic Acid (CAS 14348-40-4)
A Technical Guide to 2,4,6-Tribromo-3-hydroxybenzoic Acid (CAS 14348-40-4)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA), identified by CAS number 14348-40-4, is a halogenated aromatic organic compound. While its primary and most well-documented application lies in the field of clinical diagnostics as a highly sensitive enzymatic colorimetric reagent, its versatile chemical structure also positions it as a valuable building block in organic synthesis and materials science. This document provides a comprehensive technical overview of TBHBA, summarizing its physicochemical properties, analytical data, known applications, and detailed experimental protocols. It is intended to serve as a foundational resource for professionals utilizing or investigating this compound.
Physicochemical Properties
The fundamental properties of 2,4,6-Tribromo-3-hydroxybenzoic acid are summarized below. The compound typically presents as a white to cream or pale yellow crystalline powder.[1][2]
| Property | Value | Source(s) |
| CAS Number | 14348-40-4 | [1][3][4] |
| Molecular Formula | C₇H₃Br₃O₃ | [1][3][5] |
| Molecular Weight | 374.81 g/mol | [3][6] |
| IUPAC Name | 2,4,6-tribromo-3-hydroxybenzoic acid | [1][5] |
| Alternate Names | 3-Hydroxy-2,4,6-tribromobenzoic acid | [3] |
| Appearance | White to cream or pale yellow powder/crystals | [1][2] |
| Melting Point | 144 - 151 °C | [1][7][8] |
| SMILES | OC(=O)c1c(Br)cc(Br)c(O)c1Br | [8] |
| InChI Key | YDBHVMTTYXWHLI-UHFFFAOYSA-N | [5][8] |
| Solubility | Soluble in methanol; forms a clear solution in water (2%) | [2][9] |
Analytical and Spectroscopic Data
A summary of available analytical data is crucial for compound identification and characterization. Spectroscopic information for TBHBA is publicly available through various databases.
| Data Type | Availability / Source | Instrument / Technique |
| ¹³C NMR | SpectraBase, University of Vienna | Not Specified |
| ¹H NMR | ChemicalBook | Not Specified |
| FTIR | PubChem, Bio-Rad Laboratories | Bruker Tensor 27 FT-IR (KBr Pellet) |
| ATR-IR | PubChem, Bio-Rad Laboratories | Bruker Tensor 27 FT-IR (ATR-Neat) |
| Mass Spec. | ChemicalBook | Not Specified |
Synthesis and Purification
While 2,4,6-Tribromo-3-hydroxybenzoic acid is commercially available, detailed, peer-reviewed synthesis protocols specifically for this compound are not readily found in the provided search results. However, a general synthetic approach would likely involve the electrophilic bromination of 3-hydroxybenzoic acid.
For purification, methods analogous to those for similar compounds, such as reprecipitation, can be employed. A general procedure involves dissolving the crude product in an aqueous basic solution (e.g., sodium carbonate), filtering to remove insoluble impurities, and then re-precipitating the purified acid by acidifying the solution with an acid like HCl.[10] The resulting precipitate is then washed and dried.[10]
Applications and Mechanisms of Action
TBHBA's utility spans diagnostics, materials science, and potentially, pharmaceutical research.
Primary Application: Enzymatic Colorimetric Assays
The most prominent application of TBHBA is as an enzymatic colorimetric reagent.[7] It is particularly used for the sensitive determination of the free cholesterol fraction of high-density lipoprotein (HDL) in plasma.[7][11]
The mechanism involves an oxidative coupling reaction. In the presence of peroxidase, hydrogen peroxide (H₂O₂) oxidizes TBHBA and a coupling agent, typically 4-aminoantipyrine (4-AA) or 3-methylbenzothiazolinone hydrazone (MBTH), to form a highly stable quinoneimine dye.[2][4][11][12] The intensity of the resulting color is directly proportional to the concentration of the analyte that produced the H₂O₂, allowing for quantitative measurement via spectrophotometry.
Materials Science
TBHBA serves as a precursor and surface modifier in materials science:
-
Flame Retardancy: It can be used as a coupling agent to modify the surface of silica nanoparticles through esterification, introducing bromine-containing organic groups that improve the thermal stability and flame-retardant properties of nanocomposites.[11]
-
Nanomaterials Synthesis: It has been utilized in a one-pot, bottom-up synthesis technique to create a 2D graphene derivative, which demonstrated applications in biomolecular recognition and nanozyme activities.[7]
Potential Biological Activities
As a halogenated phenolic acid, TBHBA belongs to a class of compounds known for potential bioactivity.[9] Bromine substitution can enhance lipophilicity and cell membrane permeability, which are beneficial traits in drug development.[9] While specific studies on TBHBA are limited, related compounds are explored for:
-
Antimicrobial Activity: As a potential core structure for developing antibacterial and antifungal agents.[9]
-
Agrochemicals: Derivatives of tribrominated benzoic acids have been investigated for herbicidal and fungicidal properties.[9]
It must be emphasized that these are potential applications based on its chemical class, and extensive research is required to validate any therapeutic efficacy for TBHBA itself.
Key Experimental Protocols
The following section details the methodology for the primary application of TBHBA in a clinical laboratory setting.
Protocol: Enzymatic Determination of HDL Cholesterol
This protocol is adapted from a method utilizing a Cobas Bio centrifugal analyzer for the kinetic enzymatic determination of HDL cholesterol in plasma.[11]
1. Reagent Preparation:
-
Base Reagent: Utilize a commercial Cholesterol Oxidase/Peroxidase (CHOD-PAP) reagent.
-
TBHBA Modification: To the base reagent, add TBHBA to a final concentration of 10 mmol/L, replacing the original phenolic colorimetric agent.[11]
-
Precipitant: Prepare a 200 g/L solution of PEG 6000 in a pH 10 glycine-NaOH buffer.[11]
2. Sample Processing:
-
Mix plasma with the PEG precipitant in a 1:1 ratio.
-
Let the mixture stand at room temperature for 10 minutes to precipitate non-HDL lipoproteins.
-
Centrifuge at 2000 g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the HDL fraction.[11]
3. Automated Detection (Cobas Bio Analyzer):
-
Set the sample volume to 15 µL.
-
Add 350 µL of the TBHBA-modified reagent to the sample.
-
Incubate the mixture at 30°C for 30 seconds.
-
Measure the change in absorbance (ΔA) at 515 nm over the next 50 seconds (from 30s to 80s post-reagent addition).[11] The rate of color formation is proportional to the HDL cholesterol concentration.
Conclusion
2,4,6-Tribromo-3-hydroxybenzoic acid is a specialized chemical with a well-established and critical role in clinical diagnostics. Its function as a sensitive colorimetric agent in enzymatic assays, particularly for HDL cholesterol, is well-documented. Beyond this primary application, its structural features—a halogenated phenolic acid—make it a compound of interest for research in materials science, particularly in the development of flame-retardant nanocomposites and novel graphene derivatives. While its potential as a scaffold for bioactive molecules is recognized, this area remains largely unexplored and presents an opportunity for future research and development. This guide provides the core technical data to support and inform such endeavors.
References
- 1. 2,4,6-Tribromo-3-hydroxybenzoic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. TBHBA [sorachim.com]
- 3. scbt.com [scbt.com]
- 4. 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) CAS 14348-40-4 For Sale - Kerton Chemical [kerton-industry.com]
- 5. 2,4,6-TRIBROMO-3-HYDROXYBENZOIC ACID | CAS 14348-40-4 [matrix-fine-chemicals.com]
- 6. 2,4,6-Tribromo-3-hydroxybenzoic acid | C7H3Br3O3 | CID 151915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alkalisci.com [alkalisci.com]
- 8. 2,4,6-Tribromo-3-hydroxybenzoic acid 97 14348-40-4 [sigmaaldrich.com]
- 9. leapchem.com [leapchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 3-Hydroxy-2,4,6-tribromobenzoic acid | 14348-40-4 [chemicalbook.com]
